

Application Notes and Protocols for

Deltasonamide Analogue in Mice

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Compound of Interest		
Compound Name:	Deltasonamide 1 TFA	
Cat. No.:	B12400071	Get Quote

Disclaimer: Publicly available information specifically on "**Deltasonamide 1 TFA**" is limited. The following application notes and protocols are based on published data for a closely related and potent spiro-cyclic PDE δ inhibitor, compound 36I, which shares the deltasonamide core structure.[1] Researchers should use this information as a starting point and optimize protocols for their specific experimental needs and for the specific batch of **Deltasonamide 1 TFA** being used.

Introduction

Deltasonamides are a class of molecules that inhibit the interaction between KRAS and PDE δ , a critical interaction for the localization and function of oncogenic KRAS.[1] By disrupting this interaction, deltasonamides can alter the cellular distribution of KRAS, leading to downstream effects on signaling pathways that control cell growth and survival, such as the ERK and AKT pathways.[1] This makes them promising candidates for cancer therapy, particularly for tumors driven by KRAS mutations. These application notes provide a summary of the in vivo administration and a potential protocol for evaluating the efficacy of a deltasonamide analogue in a mouse xenograft model.

Quantitative Data Summary

The following tables summarize the reported dosing and pharmacokinetic parameters for a representative deltasonamide analogue, compound 36l, in mice.

Table 1: In Vivo Dosing Regimen



Compound	Dose	Administration Route	Dosing Frequency	Mouse Model
Deltasonamide Analogue (36l)	50 mg/kg	Intraperitoneal (IP)	Once Daily (QD)	Pancreatic Tumor PDX Model
Deltasonamide Analogue (36l)	25, 50, and 75 mg/kg	Intraperitoneal (IP)	Once Daily (QD)	Mia PaCa-2 Xenograft

Table 2: Pharmacokinetic Parameters of Deltasonamide Analogue (36I) in ICR Mice

Parameter	Value
Intravenous (2 mg/kg)	
T1/2 (h)	2.58 ± 0.39
Tmax (h)	0.08
Cmax (ng/mL)	1283 ± 189
AUC(0-t) (hng/mL)	1543 ± 298
AUC(0-inf) (hng/mL)	1624 ± 311
Oral (20 mg/kg)	
T1/2 (h)	4.31 ± 0.98
Tmax (h)	0.75
Cmax (ng/mL)	110 ± 29
AUC(0-t) (hng/mL)	557 ± 112
AUC(0-inf) (hng/mL)	678 ± 129
Oral Bioavailability (F%)	4.17

Experimental Protocols

3.1. Preparation of Dosing Solution



This protocol is a general guideline. The solubility of **Deltasonamide 1 TFA** may vary, and optimization may be required.

- Vehicle Preparation: A common vehicle for intraperitoneal administration of hydrophobic compounds in mice is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- Compound Solubilization:
 - Weigh the required amount of **Deltasonamide 1 TFA** based on the desired concentration and the total volume to be prepared.
 - Initially, dissolve the compound in DMSO.
 - Gradually add PEG300 while vortexing or sonicating to ensure complete dissolution.
 - Add Tween 80 and mix thoroughly.
 - Finally, add saline to the desired final volume and mix until a clear, homogenous solution is obtained.
- Storage: The prepared dosing solution should be stored protected from light, and its stability should be determined. For in vivo studies, it is recommended to prepare the solution fresh daily.
- 3.2. In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model

This protocol is based on the methodology used for evaluating the deltasonamide analogue 36I.[1]

- Cell Culture and Implantation:
 - Culture Mia PaCa-2 human pancreatic cancer cells in appropriate media and conditions.
 - Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).

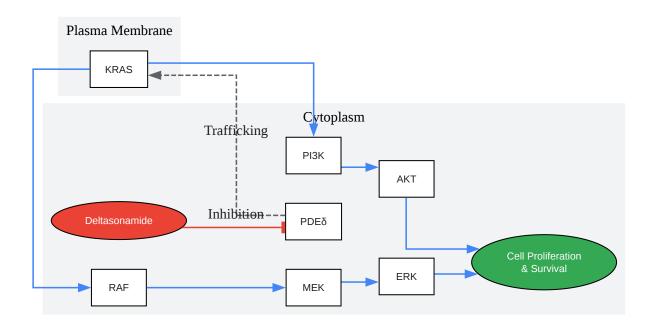


- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth and Grouping:
 - Monitor tumor growth regularly using calipers.
 - When tumors reach a predetermined size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[1]
- · Dosing and Administration:
 - Administer Deltasonamide 1 TFA (e.g., at 25, 50, and 75 mg/kg) or vehicle control intraperitoneally once daily.
 - A positive control group, such as gemcitabine administered intravenously, can be included for comparison.
- Monitoring:
 - Measure tumor volume and body weight regularly (e.g., every 2-3 days).
 - Observe the mice for any signs of toxicity or adverse effects.
- Endpoint and Analysis:
 - At the end of the study (e.g., when tumors in the control group reach a certain size),
 euthanize the mice.
 - Excise the tumors and measure their weight.
 - Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for target engagement.

Visualizations

4.1. Signaling Pathway



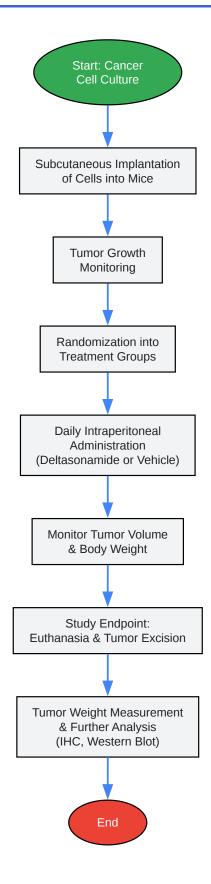


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Caption: Deltasonamide inhibits PDE δ , disrupting KRAS trafficking and downstream signaling.

4.2. Experimental Workflow





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Caption: Workflow for in vivo efficacy evaluation of Deltasonamide in a xenograft model.



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References

- 1. Discovery of novel KRAS-PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
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